2-(8-Methoxyquinazolin-2-yl)thiazole
Description
2-(8-Methoxyquinazolin-2-yl)thiazole is a heterocyclic compound featuring a thiazole ring fused to a quinazoline scaffold substituted with a methoxy group at the 8-position. Quinazoline derivatives are known for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound’s structural uniqueness lies in the methoxy group’s position, which may influence solubility, metabolic stability, and target affinity compared to analogs .
Properties
Molecular Formula |
C12H9N3OS |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-(8-methoxyquinazolin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H9N3OS/c1-16-9-4-2-3-8-7-14-11(15-10(8)9)12-13-5-6-17-12/h2-7H,1H3 |
InChI Key |
ODAGSMPFSLJXQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=C(N=C21)C3=NC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., S166) offers faster reaction times and higher specificity compared to traditional methods .
- Substituent Impact : The 8-methoxy group in quinazoline derivatives may improve metabolic stability, whereas bulky groups (e.g., 4-phenylphenyl in benzothiazoles) enhance lipophilicity .
Table 2: Activity Comparison of Thiazole-Containing Compounds
Key Observations :
- Enzyme Interactions : Thiazole rings participate in π–π stacking with aromatic residues (e.g., Trp286 in AChE), suggesting that 2-(8-Methoxyquinazolin-2-yl)thiazole may exploit similar mechanisms .
- Antifungal Potency : Thiazole derivatives with hydrophobic substituents (e.g., chlorophenyl in 2l) outperform conventional antifungals, highlighting the role of substituent lipophilicity .
- Selectivity: Substituents like cyano (in 2-(4'-cyanophenyl)-benzothiazole) can confer tissue-specific effects, a consideration for optimizing 8-methoxyquinazoline derivatives .
Substituent Effects on Pharmacological Properties
- Methoxy Group: The 8-OCH₃ group in quinazoline may enhance water solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl or halogens) .
- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., S166) exhibit higher synthetic yields but may face metabolic instability due to extended conjugation .
- Heteroaryl Rings : Thiophene analogs (e.g., 8f, 8g) show superior BCATm inhibition compared to thiazoles, suggesting that sulfur positioning affects target engagement .
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